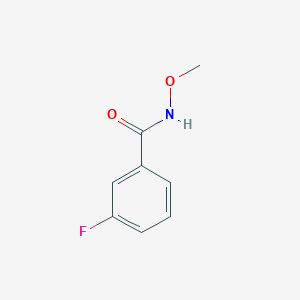
3-fluoro-N-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N-methoxybenzamide is an organic compound with the molecular formula C8H8FNO2. It is a derivative of benzamide, where a fluorine atom is substituted at the third position of the benzene ring, and a methoxy group is attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-methoxybenzamide typically involves the following steps:
Nitration: Starting from a suitable benzene derivative, a nitration reaction introduces a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group.
Fluorination: The amine group is converted to a fluorine atom through a fluorination reaction.
Amidation: Finally, the fluorinated benzene derivative undergoes amidation with methoxyamine to form this compound
Industrial Production Methods: Industrial production methods for this compound often involve the use of green chemistry principles to enhance efficiency and reduce environmental impact. One such method includes the use of ultrasonic irradiation in the presence of a solid acid catalyst, which provides a rapid, mild, and high-yielding pathway for the synthesis of benzamide derivatives .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-N-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Formation of 3-fluorobenzoic acid.
Reduction: Formation of 3-fluoro-N-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Scientific Research Applications
3-Fluoro-N-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 3-fluoro-N-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and cell proliferation
Comparison with Similar Compounds
3-Fluoro-2-methoxybenzamide: Similar structure but with the methoxy group at a different position.
3-Fluoro-N-(3-isobutoxypropyl)-4-methoxybenzamide: A more complex derivative with additional functional groups
Uniqueness: 3-Fluoro-N-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8FNO2 |
|---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
3-fluoro-N-methoxybenzamide |
InChI |
InChI=1S/C8H8FNO2/c1-12-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11) |
InChI Key |
JAQJQFBZAAMZHN-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















